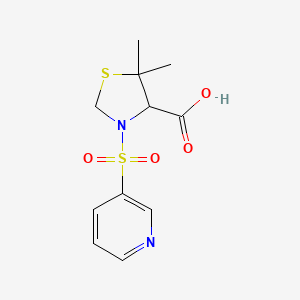
4,4-Dimethylpyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethylpyrazolidine-3,5-dione is a heterocyclic compound that belongs to the class of pyrazolidinediones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of the dimethyl groups at the 4-position enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpyrazolidine-3,5-dione typically involves the condensation of hydrazine derivatives with diketones. One common method is the reaction of hydrazine hydrate with 2,4-pentanedione under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolidinedione ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium complexes, can enhance the reaction rate and selectivity. Additionally, green chemistry approaches, such as the use of water as a solvent and microwave irradiation, have been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dimethylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinedione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The hydrogen atoms on the nitrogen can be substituted with alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyrazolidinediones, which can exhibit different physical and chemical properties depending on the substituents .
Wissenschaftliche Forschungsanwendungen
4,4-Dimethylpyrazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a scaffold for drug design.
Medicine: Derivatives of this compound have shown promise as anti-inflammatory and anticancer agents.
Industry: It is used in the production of dyes, pigments, and as a precursor for various agrochemicals
Wirkmechanismus
The mechanism of action of 4,4-Dimethylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form stable complexes with metal ions, which can interfere with metal-dependent enzymatic processes. Additionally, its ability to undergo redox reactions makes it a potential candidate for modulating oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
1,2-Diphenyl-3,5-dioxopyrazolidine: Known for its anti-inflammatory properties.
4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione: Used in the treatment of rheumatoid arthritis.
1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole: Exhibits antimicrobial activity
Uniqueness: 4,4-Dimethylpyrazolidine-3,5-dione stands out due to its enhanced stability and reactivity, attributed to the presence of the dimethyl groups. This makes it a versatile compound for various synthetic and industrial applications. Its unique structure also allows for diverse chemical modifications, leading to a wide range of derivatives with different biological activities .
Eigenschaften
CAS-Nummer |
29005-43-4 |
|---|---|
Molekularformel |
C5H8N2O2 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
4,4-dimethylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C5H8N2O2/c1-5(2)3(8)6-7-4(5)9/h1-2H3,(H,6,8)(H,7,9) |
InChI-Schlüssel |
PGBXZDDHDXRVAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NNC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)

![N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide](/img/structure/B13897081.png)

![7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13897090.png)





![5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B13897141.png)

![3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine](/img/structure/B13897163.png)

